molecular formula C12H11NO3 B122597 Ethyl 4-hydroxyquinoline-3-carboxylate CAS No. 52980-28-6

Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No.: B122597
CAS No.: 52980-28-6
M. Wt: 217.22 g/mol
InChI Key: YBEOYBKKSWUSBR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .

Mode of Action

The Gould–Jacobs reaction is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate) .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes such as cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

The compound’s molecular weight (21722 Da) and structure suggest that it may have suitable properties for absorption and distribution within the body .

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer effects .

Action Environment

The stability and efficacy of Ethyl 4-hydroxyquinoline-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere for optimal stability . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyquinoline-3-carboxylate can be synthesized through several methods. One common method involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The reaction typically requires a catalyst and specific reaction conditions, such as heating and the use of solvents like ethanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while substitution can produce various quinoline esters .

Scientific Research Applications

Ethyl 4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antiviral agents.

    Medicine: Research has explored its use in developing drugs for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
  • 8-Hydroxyquinoline

Comparison: Ethyl 4-hydroxyquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications. For instance, the presence of the ethyl ester group can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEOYBKKSWUSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277822
Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52980-28-6, 26892-90-0
Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
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Record name ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
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Synthesis routes and methods

Procedure details

31.7 g (147 mmol) of 2-Ethoxymethylene-malonic acid diethyl ester and 13.7 g (147 mmol) of aniline were stirred neat at 110° C. for 1 h, then 300 mL of diphenyl ether was added and the temperature of the oil bath was raised to 260° C. for 2 h. The solution was then cooled down to rt, diluted with 600 mL of hexanes and filtered. The solids were washed with 200 mL of hexanes and dried to yield 23.7 g of the product as a light brown powder. LC-MSD, m/z for C12H11NO3 [M+H]+=218.2, HPLC retention time: 2.5 min.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 4-hydroxyquinoline-3-carboxylate in organic synthesis?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-hydroxyquinoline-3-carboxylic acid. [] This carboxylic acid derivative is a key intermediate in the production of Ivacaftor, a drug used to treat cystic fibrosis. []

Q2: How is this compound synthesized according to the provided research?

A2: The research outlines a three-step synthesis:

  1. Preparation of the precursor: Isatoic anhydrides are reacted with either ethyl malonate or ethyl acetoacetate to yield this compound derivatives. []
  2. Chlorination: The this compound derivative is then chlorinated using phosphorus oxychloride. []
  3. Condensation: The chlorinated product is condensed with hydrazine or its derivatives, resulting in the formation of new pyrazolo[4,3-c]quinolin-3-one derivatives. []

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